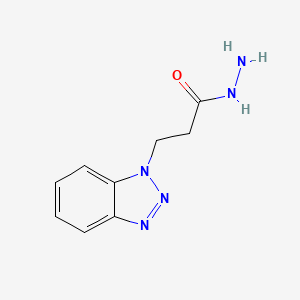

3-(Benzotriazol-1-yl)propanehydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

3-(benzotriazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-11-9(15)5-6-14-8-4-2-1-3-7(8)12-13-14/h1-4H,5-6,10H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDIPGBEMNGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328103 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

194934-34-4 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodologies for 3 Benzotriazol 1 Yl Propanehydrazide

Precursor Compounds and Starting Material Selection

A common strategy involves first constructing the 3-(benzotriazol-1-yl)propanoic acid backbone. This route requires:

Benzotriazole (B28993): As the core heterocyclic component.

A three-carbon synthon with electrophilic and carboxylic acid functionalities: This is typically a 3-halopropanoic acid or its corresponding ester, such as ethyl 3-bromopropanoate (B1231587) or methyl acrylate (B77674).

An alternative approach builds the propanehydrazide first and then introduces the benzotriazole group. This is less common due to potential side reactions with the hydrazide moiety.

A third strategy involves a Michael addition reaction, which would utilize:

Benzotriazole: Acting as a nucleophile. nih.gov

An acrylic acid derivative: Such as acrylamide (B121943) or an acrylate ester, which serves as the Michael acceptor to form the 3-(benzotriazol-1-yl)propane backbone. nih.gov

The choice among these precursors depends on factors like commercial availability, cost, and the desired control over the final structure, particularly the regiochemistry of the benzotriazole attachment.

Classical Synthetic Approaches to Propanehydrazide Scaffolds

Traditional methods for synthesizing the propanehydrazide structure are well-established and generally involve a two-step sequence starting from a carboxylic acid.

Esterification and Hydrazine (B178648) Hydrate (B1144303) Treatment

This is the most conventional and widely used method for converting a carboxylic acid into its corresponding hydrazide. nih.govacs.orgorgsyn.org The process involves two distinct steps:

Esterification: The precursor, 3-(benzotriazol-1-yl)propanoic acid, is first converted into a more reactive ester, typically a methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). nih.govacs.org

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). nih.gov This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net Upon completion, the product often precipitates from the reaction mixture upon cooling or by pouring it into cold water. nih.govacs.org

| Step | Reagents | Solvent | Conditions | Typical Duration |

|---|---|---|---|---|

| Esterification | Carboxylic Acid, Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Excess Alcohol | Reflux | 4–6 hours nih.gov |

| Hydrazinolysis | Ester, Hydrazine Hydrate | Methanol or Ethanol | Reflux | 2–4 hours nih.govnih.gov |

Alkylation Strategies for Benzotriazole-Containing Linkers

The formation of the C-N bond between the propane (B168953) linker and the benzotriazole nitrogen is a crucial step. Benzotriazole has two potential nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of two different constitutional isomers.

The classical approach to N-alkylation involves the reaction of benzotriazole with an alkyl halide, such as ethyl 3-bromopropanoate, in the presence of a base. researchgate.net The base deprotonates the N-H of benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). researchgate.net The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. researchgate.net A significant challenge in this classical approach is controlling the regioselectivity, as it often yields a mixture of N1- and N2-alkylated products. researchgate.netrsc.org The ratio of these isomers can be influenced by the choice of base, solvent, and reaction temperature. researchgate.net

Advanced Synthetic Protocols and Optimization Strategies

To overcome the limitations of classical methods, particularly the lack of regioselectivity and harsh reaction conditions, several advanced protocols have been developed.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the N-alkylation of benzotriazole. ijpsjournal.comijariie.com Reactions performed under microwave conditions often result in higher yields and shorter reaction times compared to conventional heating. ijariie.com A solvent-free method using K₂CO₃, SiO₂, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation can produce 1-alkyl benzotriazoles with high regioselectivity. ijpsjournal.comgsconlinepress.com

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been employed as both the catalyst and solvent for the N-alkylation of benzotriazole. researchgate.net This approach offers a "green" alternative, proceeding under solvent-free conditions and often providing good yields and improved N1/N2 isomer ratios. researchgate.netresearchgate.net

Catalytic Site-Selective Alkylation: For precise control over regioselectivity, modern catalytic systems have been introduced. For instance, the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a metal-free catalyst enables the highly site-selective N1-alkylation of benzotriazoles with diazoalkanes, providing excellent yields of the desired N1 isomer. rsc.org

Michael Addition: An alternative route to the 3-(benzotriazol-1-yl)propane skeleton is through a base-catalyzed Michael addition of benzotriazole to an α,β-unsaturated carbonyl compound like an acrylamide. nih.gov This reaction directly forms the C3-N1 bond and establishes the propanamide backbone in a single step, which can then be further modified if necessary.

Chemical Reactivity and Transformation Pathways of 3 Benzotriazol 1 Yl Propanehydrazide

Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a key site of reactivity in 3-(Benzotriazol-1-yl)propanehydrazide, participating in a variety of condensation and cyclization reactions.

The terminal nitrogen atom of the hydrazide moiety in 3-(Benzotriazol-1-yl)propanehydrazide is nucleophilic and readily undergoes condensation reactions with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds by heating the hydrazide with the respective carbonyl compound in a suitable solvent, often with acid catalysis, to yield the corresponding N'-substituted hydrazones (Schiff bases). ajrconline.org

While specific studies on 3-(Benzotriazol-1-yl)propanehydrazide are limited, the reactivity can be inferred from analogous compounds. For instance, the closely related benzotriazole-1-yl-acetic acid hydrazide has been shown to react with a variety of aromatic aldehydes and ketones in methanol (B129727) to form the corresponding hydrazone derivatives. ajrconline.org These reactions are generally efficient and provide a straightforward method for modifying the hydrazide portion of the molecule.

The general scheme for this reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

Table 1: Examples of Hydrazone Synthesis from a Benzotriazole-Substituted Acetic Acid Hydrazide Analog ajrconline.org

| Carbonyl Compound | Product Name |

| Acetophenone (B1666503) | Benzotriazole-1-yl-acetic acid (1-phenyl-ethylidene)-hydrazide |

| Benzophenone | Benzotriazole-1-yl-acetic acid benzhydrylidene-hydrazide |

| 4-Hydroxybenzaldehyde | Benzotriazole-1-yl-acetic acid (4-hydroxy-benzylidene)-hydrazide |

| N,N-Dimethylaminobenzaldehyde | Benzotriazole-1-yl-acetic acid (4-dimethylamino-benzylidene)-hydrazide |

This data is based on the reactions of benzotriazole-1-yl-acetic acid hydrazide, a close structural analog of 3-(Benzotriazol-1-yl)propanehydrazide.

The hydrazide moiety of 3-(Benzotriazol-1-yl)propanehydrazide is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These cyclization reactions typically involve the reaction of the hydrazide with a one-carbon or one-nitrogen synthon, followed by intramolecular cyclization and dehydration.

For the formation of 1,3,4-oxadiazoles, the hydrazide can be acylated with an acid chloride or anhydride (B1165640) to form a diacylhydrazine intermediate. This intermediate can then be cyclized under dehydrating conditions, using reagents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, to yield the corresponding 1,3,4-oxadiazole. Another common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization.

The synthesis of 1,2,4-triazoles can be achieved by reacting the hydrazide with a compound containing a C=N bond, such as an isothiocyanate. This initially forms a thiosemicarbazide (B42300) derivative, which can then undergo intramolecular cyclization, often under basic conditions, to form the triazole ring.

Reactivity of the Benzotriazole (B28993) Ring System

The benzotriazole ring in 3-(Benzotriazol-1-yl)propanehydrazide also exhibits characteristic reactivity, primarily involving substitutions at the nitrogen atoms and its ability to function as an activating or leaving group.

The benzotriazole ring contains three nitrogen atoms, with the N-1 position being substituted by the propanehydrazide chain. While the N-1 position is blocked, the N-2 and N-3 positions are, in principle, available for further substitution, although such reactions are less common for N-1 substituted benzotriazoles. Electrophilic substitution on the benzene (B151609) ring portion of the benzotriazole system is also possible, though the triazole ring is generally deactivating.

Benzotriazole is well-known in organic synthesis for its ability to act as an excellent leaving group. nih.gov In derivatives of 3-(Benzotriazol-1-yl)propanehydrazide, the benzotriazolyl group can be displaced by strong nucleophiles under certain conditions. This property is particularly useful in the broader context of benzotriazole chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The stability of the resulting benzotriazole anion makes it a favorable leaving group.

Furthermore, the benzotriazole moiety can act as an activating group. For example, N-acylbenzotriazoles are effective acylating agents. nih.gov While the propanehydrazide chain in the target molecule is not directly attached to the benzotriazole ring via a carbonyl group, the electron-withdrawing nature of the benzotriazole ring can influence the reactivity of the adjacent atoms.

Mechanistic Insights into Reactions Involving 3-(Benzotriazol-1-yl)propanehydrazide

The mechanisms of the reactions involving 3-(Benzotriazol-1-yl)propanehydrazide are generally well-understood based on the established principles of organic chemistry.

The condensation reaction between the hydrazide and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon. This is often followed by proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the hydrazone product.

The cyclization reactions to form heterocyclic systems also follow established mechanistic pathways. For instance, the formation of 1,3,4-oxadiazoles from diacylhydrazines involves intramolecular nucleophilic attack of one amide oxygen onto the other carbonyl carbon, followed by elimination of water.

The role of the benzotriazole ring as a leaving group is attributed to the stability of the resulting benzotriazolide anion, which is resonance-stabilized. In nucleophilic substitution reactions, the incoming nucleophile attacks the carbon atom attached to the N-1 of the benzotriazole ring, leading to the displacement of the benzotriazolide.

Coordination Chemistry of Benzotriazole Hydrazides

Ligand Design and Coordination Modes

The design of benzotriazole (B28993) hydrazide ligands, such as 3-(Benzotriazol-1-yl)propanehydrazide, centers on the strategic placement of donor groups to facilitate metal ion chelation. The ligand's architecture, featuring a benzotriazole nucleus connected to a propanehydrazide side chain, provides a flexible scaffold with multiple potential coordination sites.

Benzotriazole-based ligands are known for their adaptability in coordination, capable of acting as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.netbohrium.comresearchgate.net The benzotriazole moiety itself contains three nitrogen atoms, any of which could potentially coordinate to a metal center. Research on analogous systems, such as bis(benzotriazol-1-yl)alkanes, has shown that the N(3) atoms of the benzotriazole rings can act as bridging points, leading to the formation of polynuclear chain structures. researchgate.net

The hydrazide group (-CONHNH₂) is a classic bidentate chelating agent, typically coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen atom to form a stable five-membered ring. nih.govpurdue.edu Therefore, a ligand like 3-(Benzotriazol-1-yl)propanehydrazide possesses, at a minimum, bidentate potential through its hydrazide functional group. The combination of the benzotriazole ring and the hydrazide group opens the possibility for polydentate behavior, where the ligand could bridge two metal centers or form a more complex chelate structure involving nitrogen atoms from both the triazole ring and the hydrazide chain.

The formation of stable metal complexes with benzotriazole hydrazides is governed by the chelation involving both nitrogen and oxygen donor atoms. labinsights.nlmdpi.com The hydrazide moiety provides a hard donor (carbonyl oxygen) and a borderline donor (amino nitrogen), making it effective in binding to a wide range of metal ions.

Upon complexation, the coordination through the carbonyl oxygen and the primary amine nitrogen of the hydrazide group is the most common mode. This is typically confirmed by spectroscopic methods. sapub.org For instance, in related 1-acetyl-1,2,3-benzotriazole complexes, coordination has been observed through a nitrogen atom of the benzotriazole ring and the oxygen atom of the acetyl group. sapub.orgresearchgate.net This establishes a precedent for the benzotriazole ring participating directly in chelation alongside an oxygen-containing side chain. In 3-(Benzotriazol-1-yl)propanehydrazide, the primary chelation is expected to occur via the hydrazide's O and N atoms. However, the nitrogen atoms of the benzotriazole ring remain available as secondary coordination sites, potentially leading to higher denticity or the formation of polymeric structures. researchgate.net

Synthesis and Characterization of Metal Complexes with Benzotriazole-Hydrazide Ligands

The synthesis of metal complexes with benzotriazole-hydrazide ligands generally follows well-established procedures in coordination chemistry. A common method involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov

Typically, the 3-(Benzotriazol-1-yl)propanehydrazide ligand is dissolved in a solvent such as ethanol (B145695) or methanol (B129727), often with gentle heating to ensure complete dissolution. An equimolar or desired stoichiometric amount of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) dissolved in the same solvent is then added to the ligand solution. sapub.orgredalyc.org The reaction mixture is usually stirred and refluxed for several hours to facilitate the complex formation. The resulting metal complex, which is often a colored precipitate, can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. nih.govredalyc.org

The characterization of these newly synthesized complexes is carried out using a combination of spectroscopic and analytical techniques to confirm their composition and bonding.

Table 1: Techniques for Characterization of Benzotriazole-Hydrazide Complexes

| Technique | Information Provided |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. nih.gov |

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H) upon complexation and confirms the formation of new metal-ligand bonds (M-O, M-N). sapub.orgredalyc.org |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion. nih.govresearchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Compares the chemical shifts of the ligand with those of the diamagnetic complex to identify changes in the electronic environment upon coordination. redalyc.org |

| Thermal Analysis (TGA/DTA) | Examines the thermal stability of the complex, determines its decomposition pattern, and confirms the presence of coordinated or lattice solvent molecules. researchgate.netnih.gov |

| Mass Spectrometry | Helps in determining the molecular weight and fragmentation pattern of the complex. researchgate.netredalyc.org |

| X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. researchgate.net |

Infrared spectroscopy is particularly informative for this class of compounds. The coordination of the hydrazide moiety is evidenced by a shift of the ν(C=O) (carbonyl) and ν(N-H) (amine) stretching frequencies to lower wavenumbers in the complex's spectrum compared to the free ligand. Furthermore, the appearance of new, low-frequency bands can be attributed to the ν(M-O) and ν(M-N) vibrations, directly confirming the chelation. researchgate.netsapub.org

Table 2: Representative FT-IR Spectral Data (cm⁻¹) for a Benzotriazole-Hydrazide Ligand and its Metal Complex

| Assignment | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) |

| ν(N-H) | ~3300, ~3200 | ~3250, ~3150 |

| ν(C=O) | ~1660 | ~1625 |

| ν(C=N) | ~1610 | ~1600 |

| ν(N-N) | ~980 | ~995 |

| ν(M-O) | - | ~550 |

| ν(M-N) | - | ~480 |

| Note: Values are hypothetical and based on trends observed in related hydrazide and benzotriazole complexes. |

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional structure of metal complexes relies on single-crystal X-ray diffraction analysis. This technique provides precise information on the coordination environment of the metal ion, including its coordination number, geometry, and the bond distances and angles within the complex. nih.gov

For complexes of ligands structurally similar to 3-(Benzotriazol-1-yl)propanehydrazide, such as 3-(1H-benzotriazol-1-yl)propaneamide (BTPA), X-ray crystallography has revealed intricate structures influenced by both metal coordination and intermolecular hydrogen bonding. researchgate.net In these known structures, the interplay between different binding modes dictates the final supramolecular assembly.

Based on analogous systems, metal complexes of 3-(Benzotriazol-1-yl)propanehydrazide are expected to exhibit various coordination geometries depending on the metal ion and reaction conditions. For instance, Co(III) complexes with hydrazone-based ligands have been shown to adopt distorted octahedral geometries. nih.gov Similarly, Cu(II) and Zn(II) complexes can form geometries ranging from distorted square planar to tetrahedral or octahedral. researchgate.net

In a typical complex of 3-(Benzotriazol-1-yl)propanehydrazide, the hydrazide group would act as a bidentate ligand, forming a chelate ring with the metal center. The remaining coordination sites on the metal would be occupied by other ligands, such as anions (e.g., Cl⁻) or solvent molecules (e.g., H₂O). The benzotriazole group might not be directly coordinated to the primary metal center but could play a role in the crystal packing through π-π stacking or hydrogen bonding interactions. Alternatively, it could engage in bridging coordination to another metal ion, leading to the formation of a coordination polymer. Spectroscopic data, particularly from FT-IR, supports the coordination mode inferred from X-ray structures by confirming the involvement of the expected donor atoms in the metal-ligand bonding. researchgate.netsapub.org

Derivatization Strategies and Analogue Synthesis

Modification at the N'-Position of the Hydrazide

The most frequently targeted site for derivatization is the terminal primary amine (N'-position) of the hydrazide functional group. This position is nucleophilic and readily undergoes condensation reactions with a wide array of electrophilic partners, most notably aldehydes and ketones, to form stable hydrazone derivatives (a class of Schiff bases). smolecule.comarjonline.org This synthetic route is a robust method for introducing significant structural diversity.

The reaction typically involves refluxing the 3-(Benzotriazol-1-yl)propanehydrazide with an equimolar amount of a selected aldehyde or ketone in a suitable solvent such as ethanol (B145695). arjonline.orgnih.gov This straightforward procedure allows for the incorporation of various substituted aromatic and aliphatic groups at the N'-position. For instance, reaction with aromatic aldehydes like 4-hydroxybenzaldehyde, 2-chlorobenzaldehyde, or 4-ethylbenzaldehyde (B1584596) yields the corresponding N'-benzylidene-propanehydrazide derivatives. smolecule.comnih.gov Similarly, ketones such as acetophenone (B1666503) can be used to generate N'-ethylidene-propanehydrazides. chemsrc.com

Table 1: Examples of N'-Position Derivatives via Condensation

| Reactant Carbonyl Compound | Resulting Derivative Name |

| 4-Hydroxybenzaldehyde | 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide smolecule.com |

| 4-Ethylbenzaldehyde | 3-(1H-1,2,3-Benzotriazol-1-yl)-N'-(4-ethylbenzylidene)propanohydrazide |

| 2-Chlorobenzaldehyde | 2-(1H-1,2,3-Benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide nih.gov |

| 4'-Hydroxyacetophenone | 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide chemsrc.com |

| Acetophenone | Benzotriazole-1-yl-acetic acid substituted acetophenone hydrazide |

| Cinnamaldehyde Derivatives | 3-(1H-1,2,3-benzotriazol-1-yl)-N'-(3-(2-methoxyphenyl)-2-propenylidene)propanohydrazide sigmaaldrich.com |

| Note: These examples are based on the closely related acetohydrazide scaffold, demonstrating the same chemical transformation. |

Functionalization of the Propane (B168953) Spacer

Modification of the three-carbon propane linker that connects the benzotriazole (B28993) and hydrazide moieties offers another avenue for analogue synthesis, albeit one that is often addressed during the construction of the core scaffold rather than as a post-synthesis modification. A key strategy to achieve this is through a Michael addition reaction. nih.gov

In this approach, benzotriazole is reacted with a substituted acrylamide (B121943) derivative in the presence of a base catalyst. For example, the use of 2-methylacrylamide in a Michael addition reaction with benzotriazole leads to the formation of a propanamide backbone containing a methyl group at the C-2 position of the propane spacer. nih.gov Subsequent conversion of the resulting amide to the corresponding hydrazide would yield an analogue of 3-(Benzotriazol-1-yl)propanehydrazide functionalized on the propane bridge. This method allows for the introduction of substituents, such as alkyl groups, directly onto the carbon chain, altering its steric and electronic properties. nih.gov

Structural Diversification of the Benzotriazole Moiety

Altering the structure of the benzotriazole ring system is a fundamental strategy for tuning the physicochemical properties of the entire molecule. This is typically achieved by introducing various substituents onto the benzene (B151609) portion of the bicyclic system. nih.govmdpi.com Common modifications include the addition of halogens (e.g., chlorine), alkyl groups (e.g., methyl), or electron-withdrawing groups (e.g., trifluoromethyl). nih.govmdpi.com

The synthesis of these analogues generally begins with a substituted o-phenylenediamine, which is then diazotized to form the desired substituted benzotriazole ring. iisj.in This substituted benzotriazole can then be carried forward through the synthetic sequence to yield the final propanehydrazide derivative. This approach allows for precise control over the position and nature of the substituents on the aromatic ring. nih.gov The introduction of small, hydrophobic groups such as chloro or methyl has been a recurring theme in the development of benzotriazole-based compounds. nih.gov

Table 2: Examples of Substitutions on the Benzotriazole Moiety

| Substituent | Position on Benzotriazole Ring | Resulting Scaffold |

| Chlorine (Cl) | 4 and 5 | 4,5-Dichloro-benzotriazole mdpi.com |

| Methyl (CH₃) | 5 and 6 | 5,6-Dimethyl-benzotriazole mdpi.com |

| Chloro (Cl) | 6 | 6-Chloro-1H-benzotriazole nih.gov |

| Trifluoromethyl (CF₃) | 5 | 5-(Trifluoromethyl)benzotriazole mdpi.com |

Creation of Hybrid Molecular Architectures

A sophisticated derivatization strategy involves using the 3-(Benzotriazol-1-yl)propanehydrazide scaffold as a building block to create larger, hybrid molecules. This approach links the core structure to other distinct pharmacophores or heterocyclic systems, aiming to combine the properties of both moieties into a single chemical entity. mdpi.comnih.gov

The hydrazide functional group is an excellent linker for this purpose. For example, benzotriazole acetohydrazides have been used as intermediates to synthesize hybrid molecules containing both a benzotriazole ring and a 1,2,4-triazole (B32235) ring. researchgate.net In other work, benzotriazole derivatives have been incorporated into hybrid structures with coumarins, β-lactams (2-azetidinones), and 1,3,4-oxadiazoles. nih.govnih.gov These complex architectures significantly expand the chemical space accessible from the parent compound.

Table 3: Examples of Hybrid Molecules Incorporating a Benzotriazole Core

| Hybridizing Moiety | Resulting Hybrid Architecture |

| 1,2,4-Triazole | Benzotriazole-Triazole Hybrid researchgate.net |

| Coumarin | Coumarin-Benzotriazole Hybrid nih.gov |

| 2-Azetidinone | Benzotriazole-β-lactam Hybrid nih.gov |

| 1,3,4-Oxadiazole | Benzotriazole-Oxadiazole Hybrid nih.gov |

| Diphenylamine | Benzotriazole-Diphenylamine Hybrid mdpi.com |

Chiral Derivatization Approaches and Diastereomer Formation

Introducing chirality into the 3-(Benzotriazol-1-yl)propanehydrazide structure can be accomplished through several synthetic approaches. One direct method involves the reaction of the hydrazide with a chiral aldehyde or ketone. The resulting condensation reaction forms a hydrazone containing a new stereocenter or a C=N bond that can induce diastereoisomerism if another chiral center is already present in the molecule.

Alternatively, chiral centers can be introduced by creating hybrid molecules with inherently chiral scaffolds. For instance, the synthesis of benzotriazole derivatives containing a β-lactam (2-azetidinone) ring creates new stereocenters at the C3 and C4 positions of the lactam. nih.gov If chiral starting materials are used in the cycloaddition reaction that forms the β-lactam, specific diastereomers can be targeted. This strategy allows for the exploration of three-dimensional chemical space and the study of stereospecific interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Auxiliaries and Intermediates

The benzotriazole (B28993) group within 3-(Benzotriazol-1-yl)propanehydrazide serves as an excellent synthetic auxiliary. lupinepublishers.comlupinepublishers.com Benzotriazole is known for its ability to act as a good leaving group, which facilitates a variety of chemical transformations. lupinepublishers.comlupinepublishers.comresearchgate.net This property allows for the easy introduction of the benzotriazolyl moiety onto a substrate, which can then be readily displaced by a wide range of nucleophiles. The stability of the resulting benzotriazole anion makes these displacement reactions thermodynamically favorable.

As an intermediate, 3-(Benzotriazol-1-yl)propanehydrazide can be derivatized at the hydrazide functional group. For instance, the hydrazide can be acylated, alkylated, or condensed with aldehydes and ketones to form hydrazones. ajrconline.org These reactions open up pathways to a diverse array of more complex molecules. The benzotriazole portion of the molecule often plays a crucial role in directing or activating subsequent reactions. lupinepublishers.com

| Property | Description | Significance in Synthesis |

|---|---|---|

| Excellent Leaving Group | The benzotriazole anion (Bt-) is a stable species, making the benzotriazolyl group easy to displace by nucleophiles. lupinepublishers.comlupinepublishers.com | Facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. |

| Activating Group | The electron-withdrawing nature of the benzotriazole ring can activate adjacent groups towards nucleophilic attack. | Enhances the reactivity of carbonyl groups and other electrophilic centers. |

| Stability | N-substituted benzotriazoles are generally stable, crystalline solids that are easy to handle and store. lupinepublishers.com | Offers advantages over more reactive and less stable intermediates like acid chlorides. lupinepublishers.com |

| Versatility | Can be used in a wide range of reactions, including acylation, alkylation, and the synthesis of heterocyclic compounds. lupinepublishers.comlupinepublishers.comresearchgate.net | Provides a common intermediate for accessing a diverse library of chemical compounds. |

Utility in Peptide Bond Formation and Related Coupling Reactions

In the realm of peptide synthesis, both the benzotriazole and hydrazide functionalities of 3-(Benzotriazol-1-yl)propanehydrazide are of significant interest. Benzotriazole derivatives are cornerstones of modern peptide coupling chemistry. Reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are widely used to activate carboxylic acids for amide bond formation, minimizing racemization and improving reaction efficiency. nih.govresearchgate.net While 3-(Benzotriazol-1-yl)propanehydrazide is not a direct coupling reagent itself, its benzotriazole component is indicative of the utility of this chemical family in peptide synthesis.

The hydrazide moiety provides an alternative route for peptide bond formation through the azide (B81097) method. thieme-connect.de Peptide hydrazides can be converted into the corresponding highly reactive acyl azides upon treatment with nitrous acid. thieme-connect.de These acyl azides then react with the amino group of another amino acid or peptide to form the desired peptide bond. thieme-connect.de This method is particularly useful for the coupling of peptide fragments, as it is known to suppress racemization. thieme-connect.de

| Functional Group | Role in Coupling Reactions | Key Intermediates/Reagents | Advantages |

|---|---|---|---|

| Benzotriazole | Component of highly efficient coupling reagents used to activate carboxylic acids for amidation. nih.govnbinno.com | HBTU, TBTU, HOBt. nih.govnih.gov | High coupling efficiency, low racemization, and operational simplicity. nih.gov |

| Hydrazide | Precursor to acyl azides, which are reactive intermediates for peptide bond formation. thieme-connect.de | Acyl azides. | Low risk of racemization, making it suitable for fragment condensation. thieme-connect.de |

Precursor for Complex Heterocyclic Systems

The structure of 3-(Benzotriazol-1-yl)propanehydrazide is a versatile scaffold for the synthesis of more complex heterocyclic systems. The benzotriazole ring itself can be considered a fused triazole system and can undergo various chemical modifications.

More significantly, the hydrazide functional group is a key starting point for constructing a wide range of heterocycles. For example, hydrazides can react with 1,3-dicarbonyl compounds to form pyrazoles, or with α-haloketones in the Hantzsch pyridine (B92270) synthesis. Furthermore, the condensation of hydrazides with aldehydes or ketones yields hydrazones, which can then undergo cyclization reactions to afford various heterocyclic rings. ajrconline.org For instance, oxidative cyclization of hydrazones can lead to the formation of 1,3,4-oxadiazoles. nih.gov The presence of the benzotriazole moiety in the starting material can influence the electronic properties and reactivity of the intermediates, and ultimately becomes a substituent on the newly formed heterocyclic ring, potentially imparting unique biological or material properties. nih.govgsconlinepress.com

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| 1,3-Dicarbonyl compounds | Pyrazoles | Condensation and cyclization |

| Carbon disulfide | 1,3,4-Oxadiazoles or 1,3,4-thiadiazoles | Cyclization |

| Phosgene or its equivalents | 1,3,4-Oxadiazol-2-ones | Cyclization |

| Aldehydes/Ketones followed by an oxidizing agent | 1,3,4-Oxadiazoles | Condensation and oxidative cyclization |

Integration into Functional Materials

The incorporation of the benzotriazole moiety into various molecular structures is a well-established strategy for the development of functional materials. Benzotriazole derivatives are widely recognized for their excellent corrosion-inhibiting properties, particularly for copper and its alloys. gsconlinepress.comgrowingscience.com They form a protective film on the metal surface, preventing corrosive agents from reaching the metal.

Furthermore, the benzotriazole scaffold is a known UV absorber, capable of dissipating harmful UV radiation as heat, thus protecting materials from photodegradation. This property makes them valuable additives in plastics, coatings, and other polymeric materials to enhance their durability and lifespan. gsconlinepress.com The presence of the propanehydrazide linker in 3-(Benzotriazol-1-yl)propanehydrazide offers a reactive handle for covalently incorporating this functional unit into polymer backbones or onto the surfaces of materials, potentially leading to the development of new materials with enhanced thermal stability, corrosion resistance, or UV-shielding capabilities.

| Application Area | Function of Benzotriazole Moiety | Examples of Materials |

|---|---|---|

| Corrosion Inhibition | Forms a protective chemisorbed layer on metal surfaces. growingscience.com | Coatings for copper and its alloys, additives in cooling water systems. |

| UV Stabilization | Absorbs UV radiation and dissipates the energy as heat. gsconlinepress.com | Plastics, rubbers, coatings, and sunscreens. |

| Polymer Chemistry | Can be incorporated as a monomer or additive to enhance thermal stability and other properties. | High-performance polymers, epoxy resins. |

| Antifouling Coatings | Exhibits biocidal properties that prevent the settlement of marine organisms. | Marine paints and coatings. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 3-(Benzotriazol-1-yl)propanehydrazide, NMR analysis confirms the connectivity of the benzotriazole (B28993) ring, the propane (B168953) linker, and the hydrazide moiety.

While specific spectral data for 3-(Benzotriazol-1-yl)propanehydrazide is not detailed in the reviewed literature, the expected signals can be predicted based on the known spectra of related benzotriazole and hydrazide derivatives. rsc.orgrsc.orgresearchgate.net

Expected ¹H NMR Signals: The ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons of the benzotriazole ring, typically found in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the propane chain (-CH₂-CH₂-) would appear as multiplets in the upfield region, and the protons of the hydrazide group (-NH-NH₂) would present as broad singlets that can exchange with D₂O.

Expected ¹³C NMR Signals: In the ¹³C NMR spectrum, the carbon atoms of the benzotriazole ring would produce a set of signals in the aromatic region (δ 110-150 ppm). The carbons of the propane chain would be observed at higher field, and the carbonyl carbon (C=O) of the hydrazide group would appear significantly downfield (typically δ 160-180 ppm).

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (Benzotriazole) | 7.0 - 8.5 (m) | 110 - 135 |

| Aromatic C-N (Benzotriazole) | - | 140 - 150 |

| N-CH₂- | ~4.5 (t) | ~45 - 55 |

| -CH₂-C=O | ~2.5 (t) | ~30 - 40 |

| C=O | - | 165 - 175 |

| -NH- | Broad singlet | - |

| -NH₂ | Broad singlet | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 3-(Benzotriazol-1-yl)propanehydrazide would display characteristic absorption bands confirming its key structural features. nih.govresearchgate.net

The spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretching of the hydrazide group. Additionally, N-H stretching vibrations from the -NHNH₂ group will appear as distinct peaks. The aromatic C-H and C=C stretching vibrations from the benzotriazole ring, as well as aliphatic C-H stretching from the propane chain, will also be present. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydrazide (N-H) | Stretching | 3200 - 3400 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching | 1650 - 1690 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Triazole Ring | N-N, C-N Stretching | 1200 - 1300 |

| Aromatic (C-H) | Out-of-plane Bending | 740 - 780 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3-(Benzotriazol-1-yl)propanehydrazide (C₉H₁₁N₅O), the molecular weight is 205.22 g/mol . In an MS experiment, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragment ions would likely arise from:

Loss of a nitrogen molecule (N₂) from the triazole ring, a characteristic fragmentation for benzotriazoles. nist.gov

Cleavage of the propane chain , leading to fragments corresponding to the benzotriazole moiety and the propanehydrazide side chain.

Loss of the terminal hydrazino group (-NHNH₂).

Analysis of these fragments allows for the confirmation of the different structural units within the molecule. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and its three-dimensional arrangement in the solid state. nih.gov While most drug substances are microcrystalline powders, powder XRD (PXRD) is routinely used as a fingerprinting technique to identify the crystalline form (polymorph) of a compound. units.it

Specific crystallographic data for 3-(Benzotriazol-1-yl)propanehydrazide were not found in the searched literature. However, analysis of a closely related structure, 2-(1H-1,2,3-benzotriazol-1-yl)-N′-(2-chlorobenzylidene)acetohydrazide, reveals the type of data that would be obtained. nih.gov Such an analysis for the title compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and precise unit cell dimensions, offering definitive insight into its solid-state conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of 3-(Benzotriazol-1-yl)propanehydrazide is primarily dictated by the benzotriazole chromophore. process-insights.com

The benzotriazole ring system contains π electrons and non-bonding (n) electrons on the nitrogen atoms, leading to characteristic electronic transitions. shu.ac.uk The spectrum is expected to show strong absorption bands in the UV region, typically corresponding to π → π* transitions of the aromatic system. rsc.org Weaker n → π* transitions may also be observed at longer wavelengths. uzh.ch The propanehydrazide group acts as an auxochrome and may cause a slight shift in the absorption maxima compared to unsubstituted benzotriazole. nist.gov

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For 3-(Benzotriazol-1-yl)propanehydrazide, Thin-Layer Chromatography (TLC) and column chromatography are vital methods.

TLC is commonly used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. ajrconline.org For related benzotriazole hydrazide derivatives, a mobile phase system such as ethyl acetate:hexane (1:1 v/v) has been successfully used. ajrconline.org The purity is indicated by the presence of a single spot with a specific retention factor (R_f) value.

For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase would be employed. High-Performance Liquid Chromatography (HPLC) could also be developed for high-resolution separation and precise quantification of the compound's purity. iosrjournals.org

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stability of 3-(Benzotriazol-1-yl)propanehydrazide. These calculations can determine various electronic properties that govern the molecule's behavior.

Detailed research findings from DFT studies on related benzotriazole (B28993) derivatives reveal key electronic parameters. tmu.ac.inresearchgate.netresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity.

For benzotriazole derivatives, the HOMO is often localized on the benzotriazole ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is also typically distributed over the ring system. The introduction of the propanehydrazide substituent at the N1 position of the benzotriazole ring can influence the electron density distribution and, consequently, the HOMO-LUMO energies and the energy gap.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insights into the molecule's stability and reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (σ). researchgate.net

| Parameter | Description | Relevance to 3-(Benzotriazol-1-yl)propanehydrazide |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the likely sites for oxidation and electrophilic attack, primarily on the benzotriazole moiety. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates the likely sites for reduction and nucleophilic attack. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | A key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the overall electron-attracting nature of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |

| Global Softness (σ) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

This table is generated based on general principles of DFT calculations as applied to benzotriazole derivatives.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For 3-(Benzotriazol-1-yl)propanehydrazide, computational studies can shed light on its synthesis, degradation, and interactions with other molecules.

For instance, the synthesis of N-substituted benzotriazoles can proceed via different isomers (N1 and N2). DFT calculations can predict the relative stabilities of these isomers and the activation energies for their formation, thus explaining the observed regioselectivity in synthetic routes.

Furthermore, in the context of its potential applications, understanding the mechanism of interaction with biological targets or materials is crucial. Computational modeling can simulate the docking of 3-(Benzotriazol-1-yl)propanehydrazide to a receptor's active site, revealing the key interactions that stabilize the complex and providing a basis for its biological activity. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for similar bioactive compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. For a molecule like 3-(Benzotriazol-1-yl)propanehydrazide, which possesses several rotatable bonds, conformational analysis is key to understanding its three-dimensional structure and how it interacts with its environment.

MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding its biological activity, as the molecule may need to adopt a specific conformation to bind effectively to a biological target. The propanehydrazide chain allows for considerable flexibility, and MD simulations can map out the preferred orientations of the benzotriazole ring relative to the hydrazide group.

Moreover, MD simulations are powerful for studying intermolecular interactions. By simulating 3-(Benzotriazol-1-yl)propanehydrazide in a solvent, such as water, it is possible to analyze the hydrogen bonding patterns and other non-covalent interactions that govern its solubility and behavior in aqueous environments. nih.gov Similarly, simulations of the molecule interacting with other molecules, such as lipids in a membrane or amino acids in a protein, can reveal the nature and strength of these interactions, which is fundamental to understanding its function at a molecular level.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven to be highly effective for this purpose. uncw.edunih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of 3-(Benzotriazol-1-yl)propanehydrazide. The process typically involves a conformational search to identify low-energy conformers, followed by NMR calculations for each, and then Boltzmann averaging of the results to obtain the final predicted spectrum. github.io

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of 3-(Benzotriazol-1-yl)propanehydrazide can also be simulated using quantum chemical calculations. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands in the IR spectrum. nih.gov These calculations also provide information on the intensity of each vibrational mode, aiding in the assignment of the experimental spectrum. Comparing the computed spectrum with the experimental one can help to confirm the molecular structure and provide insights into the vibrational modes of the molecule.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. tmu.ac.inscirp.org By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. This information is useful for understanding the electronic structure of 3-(Benzotriazol-1-yl)propanehydrazide and for interpreting its UV-Vis spectrum.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR Spectroscopy | DFT with GIAO | ¹H and ¹³C chemical shifts |

| Vibrational Spectroscopy | DFT (Harmonic Frequencies) | IR and Raman absorption frequencies and intensities |

| Electronic Spectroscopy | TD-DFT | UV-Vis absorption wavelengths (λmax) and oscillator strengths |

This table summarizes the common computational methods used for predicting spectroscopic parameters.

Conclusion and Future Research Perspectives

Current State of Research on 3-(Benzotriazol-1-yl)propanehydrazide

Direct research focusing exclusively on 3-(Benzotriazol-1-yl)propanehydrazide is not extensively documented in publicly available literature. However, the current state of knowledge can be inferred from studies on closely related analogues, particularly those involving benzotriazole-1-yl-acetic acid hydrazides. The synthesis of these related compounds typically follows a two-step procedure. First, benzotriazole (B28993) is N-alkylated with an appropriate ethyl haloalkanoate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate in a dry solvent. The resulting ester is then subjected to hydrazinolysis, where it is reacted with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727) to yield the final hydrazide derivative. ajrconline.org

This established synthetic pathway for analogous compounds provides a reliable blueprint for the synthesis of 3-(Benzotriazol-1-yl)propanehydrazide. The primary motivation for synthesizing this and related compounds stems from the broad spectrum of biological activities associated with the benzotriazole nucleus, which includes antimicrobial, antiviral, analgesic, and anticancer properties. gsconlinepress.comresearchgate.netnih.gov The hydrazide functional group is also a key component in many pharmacologically active compounds, known for its ability to form Schiff bases and other derivatives, which can be screened for a variety of biological activities, including anticonvulsant effects. ajrconline.org

Unexplored Synthetic Avenues and Methodological Advancements

While a conventional synthetic route to 3-(Benzotriazol-1-yl)propanehydrazide can be postulated, several modern synthetic methodologies remain unexplored for this specific molecule. These advanced techniques could offer improvements in terms of reaction time, yield, and environmental impact.

Potential Methodological Advancements:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate many organic reactions, including the N-alkylation of benzotriazoles. gsconlinepress.com This could significantly reduce the time required for the initial alkylation step.

Solvent-Free Conditions: Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Research on the N-alkylation of benzotriazole has demonstrated the feasibility of performing the reaction under solvent-free conditions, often using a solid support like silica (B1680970) gel with a phase-transfer catalyst. gsconlinepress.com

Novel Coupling Agents: While the second step, hydrazinolysis, is straightforward, alternative methods for forming the hydrazide could be explored, potentially through direct coupling of 3-(benzotriazol-1-yl)propanoic acid with hydrazine using modern peptide coupling agents.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity for both the alkylation and hydrazinolysis steps, and would be particularly useful for larger-scale synthesis.

A prospective synthesis for 3-(Benzotriazol-1-yl)propanehydrazide and its unexplored avenues are summarized in the table below.

| Step | Conventional Method | Unexplored Advanced Methods | Potential Advantages of Advanced Methods |

| 1. N-Alkylation | Reaction of benzotriazole with ethyl 3-bromopropanoate (B1231587) using K₂CO₃ in acetone (B3395972) at reflux. | Microwave-assisted reaction; Solvent-free reaction with a phase-transfer catalyst; Flow chemistry. | Reduced reaction time, improved energy efficiency, lower environmental impact, better scalability. |

| 2. Hydrazinolysis | Reaction of ethyl 3-(benzotriazol-1-yl)propanoate with hydrazine hydrate in methanol at reflux. | Ultrasound-assisted reaction; Direct coupling of the corresponding acid with hydrazine hydrate. | Potentially faster reaction times and milder conditions. |

Emerging Theoretical Frameworks and Computational Applications

Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds before their synthesis. For a molecule like 3-(Benzotriazol-1-yl)propanehydrazide, where experimental data is scarce, theoretical frameworks can provide invaluable insights.

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. sci-hub.se These calculations can help in understanding the molecule's stability, reactivity, and spectroscopic properties.

Molecular Docking: Given the wide range of biological targets for benzotriazole derivatives, molecular docking studies can be used to predict the binding affinity of 3-(Benzotriazol-1-yl)propanehydrazide and its potential derivatives to the active sites of various enzymes and receptors. researchgate.net This can guide the selection of biological assays for screening.

Quantitative Structure-Activity Relationship (QSAR): Once a series of related compounds is synthesized and tested, 3D-QSAR studies can be developed. These models establish a correlation between the three-dimensional properties of the molecules and their biological activity, which can then be used to design more potent analogues.

The application of these computational methods can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired activity.

| Computational Method | Application to 3-(Benzotriazol-1-yl)propanehydrazide | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic properties (HOMO-LUMO gap), and vibrational spectra. | Prediction of molecular stability, reactivity, and aid in the interpretation of experimental spectroscopic data. |

| Molecular Docking | Docking of the molecule into the active sites of known antimicrobial or anticancer targets (e.g., kinases, DNA gyrase). | Identification of potential biological targets and prediction of binding modes and affinities. |

| 3D-QSAR | Development of a model based on a library of synthesized and tested analogues. | Guidance for the rational design of new derivatives with improved biological activity. |

Future Directions in Synthetic Design and Functional Molecule Development

The future research on 3-(Benzotriazol-1-yl)propanehydrazide should be directed towards a systematic exploration of its chemical and biological properties.

Synthesis and Characterization: The immediate next step is the actual synthesis of 3-(Benzotriazol-1-yl)propanehydrazide using an optimized and efficient method. Following synthesis, thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is essential to confirm its structure.

Derivatization and Library Synthesis: The terminal hydrazide group is a versatile functional handle. A library of new molecules can be generated by reacting 3-(Benzotriazol-1-yl)propanehydrazide with a variety of aldehydes and ketones to form hydrazones, or with isocyanates to form semicarbazides. These derivatives would offer a range of different lipophilicities and steric properties, which is crucial for structure-activity relationship studies.

Biological Screening: Based on the known pharmacology of benzotriazoles, the parent compound and its derivatives should be screened for a wide array of biological activities. gsconlinepress.com Priority areas for screening include:

Antimicrobial activity: Against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

Anticancer activity: Against various human cancer cell lines.

Antiviral activity: Against a range of viruses.

Anticonvulsant activity: Given the known activity of other hydrazide-containing compounds. ajrconline.org

Integration of Computational and Experimental Work: A feedback loop between computational predictions and experimental results should be established. Initial docking studies can guide which biological assays to prioritize. The experimental results from these assays can then be used to build and refine QSAR models, which in turn will guide the design of the next generation of more potent and selective molecules.

By pursuing these future directions, the scientific community can unlock the full potential of 3-(Benzotriazol-1-yl)propanehydrazide and its derivatives, potentially leading to the development of new functional molecules for a variety of applications, particularly in the realm of medicinal chemistry.

常见问题

Basic: What are the optimal reaction conditions for synthesizing 3-(Benzotriazol-1-yl)propanehydrazide derivatives?

Answer:

The synthesis typically involves a two-step process:

Intermediate Formation : React benzotriazole derivatives with methyl acrylate in dichloromethane (DCM) to form methyl 3-(substitutedamino)propanoate intermediates.

Hydrazinolysis : Reflux the intermediate with hydrazine hydrate (64%, 5.0 equivalents) in ethanol for 4 hours to yield the hydrazide derivative .

Key factors include stoichiometric control (1.2 equivalents of methyl acrylate) and purification via recrystallization using diethyl ether-petroleum ether mixtures .

Basic: How can purity and structural integrity be validated for these compounds?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., [M + H]+ peaks within 0.0001 m/z accuracy) .

- Melting Point Analysis : Compare observed ranges (e.g., 58–60°C for fluorobenzyl derivatives) with literature values .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for benzotriazolyl-propanone derivatives .

Advanced: How can yield discrepancies in derivatives with varying substituents be resolved?

Answer:

Yields vary due to steric and electronic effects of substituents. For example:

- Electron-Withdrawing Groups (e.g., 4-fluorobenzyl) : Lower yields (46%) due to reduced nucleophilicity .

- Bulky Substituents (e.g., phenylpiperidinyl) : Higher yields (87%) via stabilization of intermediates .

Optimize reaction times, solvent polarity, and purification protocols (e.g., petroleum ether washes) to mitigate losses .

Advanced: What computational strategies predict neurotoxicity in propanehydrazide derivatives?

Answer:

Quantitative Structure-Toxicity Relationship (QSTR) Analysis :

- Descriptors : Lower lipophilicity (logP < 2.5) and dipole moments (<4.5 Debye) correlate with reduced neurotoxicity .

- Software : Use tools like Gaussian for DFT calculations to optimize geometries and derive electronic parameters .

Validated in vitro models (e.g., SH-SY5Y cells) should confirm computational predictions .

Advanced: How do structural modifications influence antioxidant activity?

Answer:

- Electron-Donating Groups (e.g., methoxy) : Enhance radical scavenging in DPPH assays by stabilizing phenoxyl radicals (IC50 < 50 µM) .

- Planar Conjugation : Derivatives with extended π-systems (e.g., benzylidene substituents) show higher activity via improved radical stabilization .

Dose-response studies (10–100 µM) and comparative analysis with ascorbic acid are recommended .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Recrystallization : Use ethanol or methanol for high-purity solids (e.g., 97% purity) .

- Solvent Washes : Diethyl ether-petroleum ether mixtures remove unreacted starting materials .

- Column Chromatography : For complex mixtures, silica gel columns with ethyl acetate/hexane gradients improve separation .

Advanced: What thermodynamic properties are critical for formulation stability?

Answer:

- Enthalpy of Fusion (ΔfusH) : Determined via DSC to assess crystalline stability (data available in NIST reports) .

- Vapor Pressure : Predicts sublimation tendencies under storage conditions. Use Clausius-Clapeyron equations with experimental boiling points .

Advanced: How can coordination complexes enhance the compound's bioactivity?

Answer:

- Lanthanide Complexation : React with Gd³+ or Dy³+ to form tetranuclear complexes, improving magnetic or catalytic properties .

- Ligand Design : Incorporate 8-hydroxyquinoline moieties to stabilize metal centers and enhance binding to biological targets .

Characterize via SQUID magnetometry and X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。